REACTION_CXSMILES
|
CCC1OC2C=C(O)C=CC=2C=1C(C1C=C(Br)C(O)=C(Br)C=1)=O.[C:24]([C:27]1[O:28][C:29]2[CH:35]=[C:34]([O:36][CH3:37])[CH:33]=[CH:32][C:30]=2[CH:31]=1)(=O)[CH3:25].NN>>[CH2:24]([C:27]1[O:28][C:29]2[CH:35]=[C:34]([O:36][CH3:37])[CH:33]=[CH:32][C:30]=2[CH:31]=1)[CH3:25]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC1=C(C=2C=CC(=CC2O1)O)C(=O)C=3C=C(C(=C(C3)Br)O)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1OC2=C(C1)C=CC(=C2)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1OC2=C(C1)C=CC(=C2)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |